(4-Allylphenyl)boronic acid
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Overview
Description
(4-Allylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an allyl group at the para position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Allylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using a palladium-catalyzed reaction. For instance, the reaction of 4-allylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to handle the exothermic nature of the reaction and to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (4-Allylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Toluene, ethanol, or water.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(4-Allylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (4-Allylphenyl)boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for forming carbon-carbon bonds. This process involves the transfer of the boronic acid’s organic group to the palladium center, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the allyl group, making it less versatile in certain synthetic applications.
(4-Methylphenyl)boronic Acid: Substituted with a methyl group instead of an allyl group, affecting its reactivity and applications.
(4-Vinylphenyl)boronic Acid: Contains a vinyl group, which can participate in different types of reactions compared to the allyl group.
Uniqueness: (4-Allylphenyl)boronic acid’s unique structure, featuring both a boronic acid group and an allyl group, allows it to participate in a wider range of chemical reactions and makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-prop-2-enylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7,11-12H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFCMQTGYFNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC=C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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